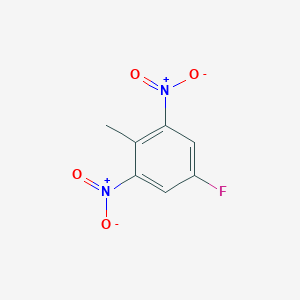

5-氟-2-甲基-1,3-二硝基苯

描述

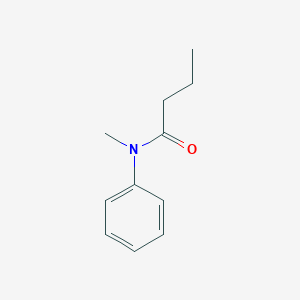

5-Fluoro-2-methyl-1,3-dinitrobenzene is a useful research compound. Its molecular formula is C7H5FN2O4 and its molecular weight is 200.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Fluoro-2-methyl-1,3-dinitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-methyl-1,3-dinitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Arylation of Uracil Derivatives

由Gondela和Walczak(2006)进行的研究探讨了硝基苯基衍生物的使用,包括与5-氟-2-甲基-1,3-二硝基苯相关的化合物,在尿嘧啶及其衍生物的直接芳基化中的应用。这个过程产生了具有生物活性的尿嘧啶衍生物,用作抗病毒和抗肿瘤药物治疗,展示了该化合物在药物化学和制药研究中的相关性Gondela & Walczak, 2006。

Amination of Dinitrobenzenes

Szpakiewicz和Grzegożek(2004)研究了1,3-二硝基苯及其衍生物在高锰酸钾溶液中的脱氢胺化反应,展示了这类化合物可能发生的化学转化。这项研究为特定条件下硝基苯衍生物的化学行为提供了见解,有助于有机合成领域Szpakiewicz & Grzegożek, 2004。

Development of Explosives

Zhang等人(2019)报道了使用2-氟-1,3-二氨基-4,6-二硝基苯及相关化合物合成热稳定炸药。他们的研究突出了氟硝基苯衍生物在设计具有出色爆炸性能的炸药中的应用,展示了该化合物在材料科学中的实用性Zhang et al., 2019。

Synthesis of Antitumor Agents

Shijing(2013)专注于从3,5-二硝基-1-三氟甲基苯合成抗肿瘤药物的中间体,阐明了氟硝基苯衍生物在制药合成中的作用。这项研究强调了这类化合物在开发癌症治疗方法中的重要性Shijing, 2013。

Nucleophilic Aromatic Substitution Reactions

Roth等人(2006)探讨了使用氟硝基取代芳香化合物,包括氟硝基苯的功能化硅颗粒。他们的工作展示了该化合物在材料化学中的应用,特别是在创造具有特定性能的功能材料方面Roth et al., 2006。

安全和危害

The safety data sheet for 5-Fluoro-2-methyl-1,3-dinitrobenzene indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

作用机制

Target of Action

Nitro compounds, in general, are known to interact with various biological molecules, including proteins and dna .

Mode of Action

In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Biochemical Pathways

Nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Pharmacokinetics

Nitro compounds generally have low volatility and water solubility , which could impact their bioavailability.

Result of Action

Nitro compounds can cause various changes at the molecular level, including the modification of proteins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-methyl-1,3-dinitrobenzene. For instance, the compound’s reactivity may be affected by temperature and pH . Additionally, the compound should be handled carefully to avoid release into the environment .

生化分析

Biochemical Properties

Based on its structural similarity to other nitrobenzenes, it can be inferred that it may participate in reactions involving nucleophilic aromatic substitution . This involves the displacement of a hydrogen atom in the benzene ring by a nucleophile, potentially interacting with enzymes, proteins, and other biomolecules .

Molecular Mechanism

Nitrobenzenes are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation at the benzylic position . These reactions could potentially lead to changes in gene expression and interactions with biomolecules .

Dosage Effects in Animal Models

Currently, there is no available data on the effects of varying dosages of 5-Fluoro-2-methyl-1,3-dinitrobenzene in animal models . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

Nitrobenzenes can be prepared through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . These reactions could potentially involve various enzymes or cofactors .

属性

IUPAC Name |

5-fluoro-2-methyl-1,3-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLIDVOGSKCTART-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594111 | |

| Record name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102735-88-6 | |

| Record name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)

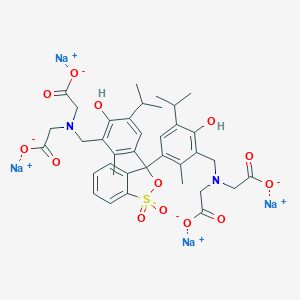

![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)

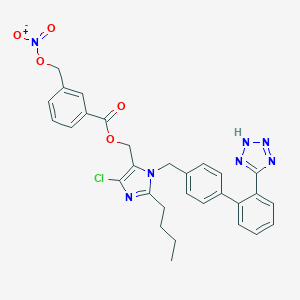

![3,7-Dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)